2-Hydrazinyl-4,6,8-trimethylquinoline

Description

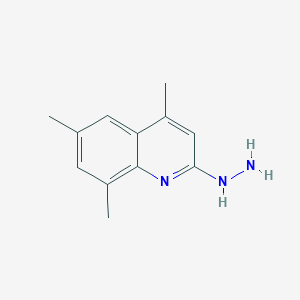

2-Hydrazinyl-4,6,8-trimethylquinoline is a quinoline derivative featuring a hydrazinyl (-NH-NH₂) group at position 2 and methyl (-CH₃) substituents at positions 4, 6, and 6. The hydrazinyl moiety is reactive, enabling participation in condensation and cyclization reactions to form heterocyclic scaffolds .

Properties

IUPAC Name |

(4,6,8-trimethylquinolin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-7-4-9(3)12-10(5-7)8(2)6-11(14-12)15-13/h4-6H,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQHWTFBYYYFGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)NN)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4,6,8-trimethylquinoline typically involves the reaction of 4,6,8-trimethylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for 2-Hydrazinyl-4,6,8-trimethylquinoline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4,6,8-trimethylquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various hydrazone derivatives .

Scientific Research Applications

2-Hydrazinyl-4,6,8-trimethylquinoline has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4,6,8-trimethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-Hydrazinyl-4,6,8-trimethylquinoline and its analogs:

Key Observations:

Lipophilicity vs. Solubility: The methyl groups in 2-Hydrazinyl-4,6,8-trimethylquinoline contribute to higher lipophilicity compared to the methoxy-containing analog (CAS 49612-12-6), which may improve solubility in polar solvents .

Reactivity: The hydrazinyl group’s nucleophilic nature distinguishes it from amino or bromo substituents, enabling unique reaction pathways (e.g., formation of pyrazole or triazinone derivatives) .

Biological Activity

2-Hydrazinyl-4,6,8-trimethylquinoline is a quinoline derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C₁₂H₁₅N₃, features a hydrazine functional group which may contribute to its reactivity and interactions within biological systems. This article reviews the biological activity of 2-Hydrazinyl-4,6,8-trimethylquinoline through an examination of its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Structure and Composition

The structural formula of 2-Hydrazinyl-4,6,8-trimethylquinoline can be represented as follows:

This compound consists of a quinoline backbone with three methyl groups at the 4, 6, and 8 positions and a hydrazinyl group at the 2 position. The presence of these functional groups influences its chemical behavior and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 201.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that 2-Hydrazinyl-4,6,8-trimethylquinoline exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains. For instance, a study conducted by demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Properties

The anticancer potential of 2-Hydrazinyl-4,6,8-trimethylquinoline has been explored in several studies. One notable study found that the compound induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

The proposed mechanisms through which 2-Hydrazinyl-4,6,8-trimethylquinoline exerts its biological effects include:

- Interaction with DNA : The hydrazine group can form adducts with DNA, leading to disruptions in replication and transcription.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Oxidative Stress Induction : By generating ROS, it can lead to oxidative damage in cells, promoting apoptosis in cancerous cells.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of 2-Hydrazinyl-4,6,8-trimethylquinoline against various pathogens. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli, showcasing its potential as a novel antibacterial agent.

Study on Cancer Cell Lines

In vitro studies on cancer cell lines revealed that treatment with 2-Hydrazinyl-4,6,8-trimethylquinoline resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells after treatment compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.